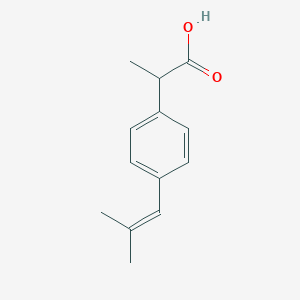

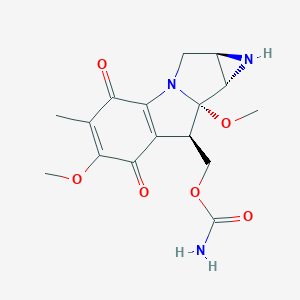

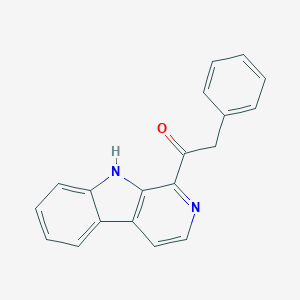

![molecular formula C19H16F2O6 B021879 [(2R,3R,5S)-3-(benzoyloxy)-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate CAS No. 143157-22-6](/img/structure/B21879.png)

[(2R,3R,5S)-3-(benzoyloxy)-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, including radical addition, alkyloxy bond cleavage, acid-catalyzed lactonisation, and dehydrofluorination. For instance, 5-alkyl-3,4-difluorofuran-2(5H)-ones have been synthesized starting with radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, showcasing a method that could potentially be adapted for synthesizing the target compound (Hajduch et al., 2014).

Molecular Structure Analysis

The molecular structure of furan derivatives and related compounds can be elucidated through methods like X-ray crystallography, IR, ESI-MS, and NMR spectroscopy. Studies often reveal complex interactions, such as intramolecular hydrogen bonds, that influence the compound's stability and reactivity (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives vary widely, depending on the functional groups present. Reactions can include condensation, cyclization, and reactions with ethyl diazoacetate to form tricyclic adducts, highlighting the compound's potential versatility in synthetic chemistry (Mara et al., 1982).

Physical Properties Analysis

While specific studies on the physical properties of the target compound are scarce, related research indicates that properties such as melting point, boiling point, solubility, and crystallinity can be significantly influenced by the presence of difluoro groups and the compound's overall molecular structure.

Chemical Properties Analysis

The chemical properties of furan derivatives, including reactivity, stability, and interaction with other molecules, are closely linked to their molecular structure. For example, the presence of benzoyloxy and difluoro groups can affect the compound's acidity, basicity, and susceptibility to nucleophilic attacks. The synthesis and transformations of similar compounds suggest potential reactivity pathways and chemical behaviors that the target compound might exhibit (Ornik et al., 1990).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves the protection of a hydroxyl group, followed by the introduction of a benzoyl group, and the subsequent esterification with benzoic acid. The final step involves the introduction of a difluoro group on the tetrahydrofuran ring.", "Starting Materials": [ "2,3-dihydroxytetrahydrofuran", "benzoyl chloride", "benzoic acid", "dimethylformamide", "thionyl chloride", "triethylamine", "4,4-difluorobutyraldehyde", "p-toluenesulfonic acid", "methyl benzoate", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl group on 2,3-dihydroxytetrahydrofuran with thionyl chloride and dimethylformamide to form 2,3-dichlorotetrahydrofuran", "Addition of benzoyl chloride to 2,3-dichlorotetrahydrofuran in the presence of triethylamine to form (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl chloride", "Treatment of (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl chloride with sodium bicarbonate to form (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-ol", "Esterification of (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-ol with benzoic acid in the presence of p-toluenesulfonic acid as a catalyst to form ((2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl)methyl benzoate", "Introduction of a difluoro group on the tetrahydrofuran ring by reacting ((2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl)methyl benzoate with 4,4-difluorobutyraldehyde in the presence of sodium bicarbonate and methylene chloride", "Purification of the final product by filtration and drying with sodium sulfate" ] } | |

CAS RN |

143157-22-6 |

Molecular Formula |

C19H16F2O6 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1 |

InChI Key |

PRZDMMRKPZAYHW-RKVPGOIHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

synonyms |

3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in the synthesis of gemcitabine hydrochloride?

A1: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate serves as a crucial starting material in the synthesis of gemcitabine hydrochloride. [, ] This compound undergoes a series of reactions, including reduction with lithium aluminum hydride (LiAlH4) and methylsulfonation, to yield 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. This intermediate is then reacted with cytosine, followed by deprotection and salt formation, ultimately leading to gemcitabine hydrochloride. []

Q2: What is the overall yield of gemcitabine hydrochloride when synthesized using 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate as a starting material?

A2: The research indicates that the overall yield of gemcitabine hydrochloride using this synthetic pathway is around 14-15.8%. [, ] This suggests that while the synthesis is feasible, further optimization might be explored to enhance the yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

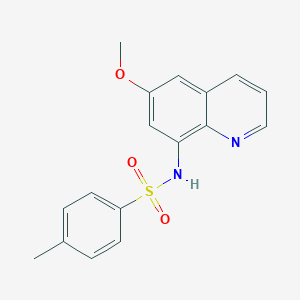

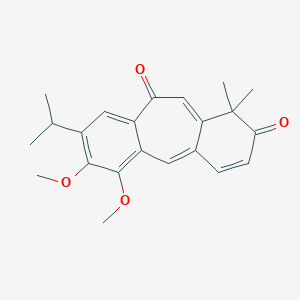

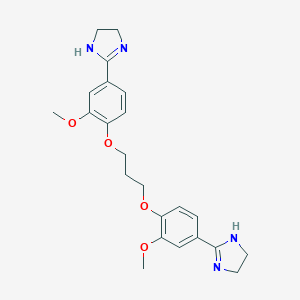

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

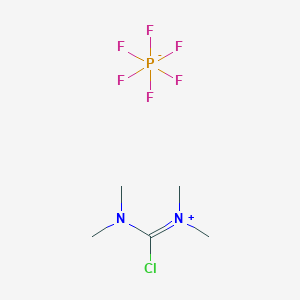

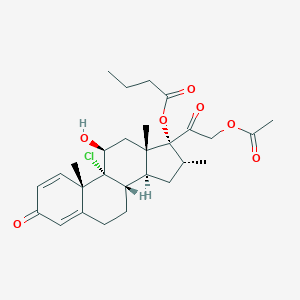

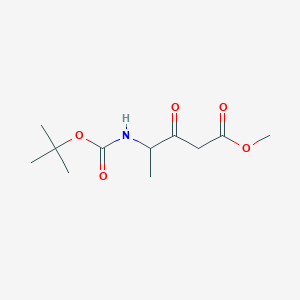

![7-[3-(4-Benzoylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethyl-1h-purine-2,8(3h,7h)-dione](/img/structure/B21813.png)

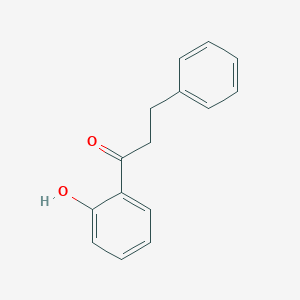

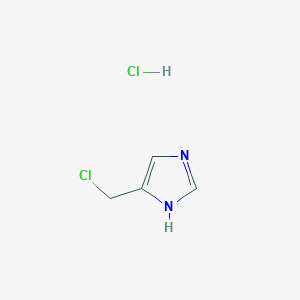

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)